molecular formula C28H29N3O4 B2387679 4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 1110972-43-4

4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No.: B2387679
CAS No.: 1110972-43-4
M. Wt: 471.557
InChI Key: MWHLFOWJXMJEEQ-UHFFFAOYSA-N
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Description

The compound 4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a benzimidazole-pyrrolidinone derivative characterized by a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain linked to the benzimidazole nitrogen and an m-tolyl (3-methylphenyl) substituent on the pyrrolidin-2-one ring. These substituents likely modulate solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-6-5-7-21(14-19)30-16-20(15-27(30)33)28-29-25-8-3-4-9-26(25)31(28)17-22(32)18-35-24-12-10-23(34-2)11-13-24/h3-14,20,22,32H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHLFOWJXMJEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, commonly referred to by its chemical structure, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C28H29N3O4
  • Molecular Weight : 471.5 g/mol
  • CAS Number : 1147185-77-0

The compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on certain enzymes, which may contribute to its therapeutic potential.
  • Receptor Modulation : The compound may act as a modulator for specific receptor subtypes, particularly those involved in neurological pathways.

1. Antioxidant Activity

Research indicates that the compound possesses significant antioxidant properties, which can help in mitigating oxidative stress in cells. This is crucial for preventing cellular damage and has implications in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses.

3. Neuroprotective Effects

Studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. Its ability to cross the blood-brain barrier enhances its potential for treating neurological conditions.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound inhibited butyrylcholinesterase (BChE) with an IC50 value comparable to existing inhibitors, suggesting potential applications in treating Alzheimer’s disease .
  • Neuroprotective Study : Another investigation revealed that the compound significantly reduced neuronal apoptosis in models of oxidative stress, highlighting its protective role against neurodegeneration .

Comparative Analysis

The following table summarizes key findings from various studies on the biological activity of the compound:

Study FocusBiological ActivityKey Findings
Enzyme InhibitionBChE InhibitionIC50 = 46.42 µM
Anti-inflammatory EffectsCytokine ProductionReduced levels of TNF-alpha and IL-6
NeuroprotectionNeuronal ApoptosisSignificant reduction in apoptotic markers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among benzimidazole-pyrrolidinone derivatives include:

Substituents on the Aromatic Rings: 4-Methoxyphenoxy vs. 3-Methylphenoxy: describes 1-(4-methoxyphenyl)-4-[1-(3-(3-methylphenoxy)propyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one, where the 3-methylphenoxy group replaces the 4-methoxyphenoxy moiety. This positional isomerism may alter steric interactions and electron distribution, impacting receptor selectivity. m-Tolyl vs. o-Tolyl: highlights 4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, where the methyl group is ortho to the pyrrolidinone linkage. The meta-substituted analog (m-tolyl) likely offers better steric compatibility with hydrophobic binding pockets compared to the ortho isomer.

Linker Modifications: Hydroxypropyl Chains: The target compound’s 2-hydroxy-3-(4-methoxyphenoxy)propyl linker is critical for hydrogen bonding. In contrast, ’s 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol replaces pyrrolidinone with piperidine but retains the hydroxypropyl-aryloxy motif, enabling 5-HT1F antagonism (Ki = 11 nM, ).

Pharmacological Activity

Compound Key Substituents Biological Target/Activity Ki/EC50 Reference
Target Compound 4-Methoxyphenoxy, m-tolyl Not reported
1-(3-Methylphenoxy analog () 3-Methylphenoxy, 4-methoxyphenyl Not reported
1-(o-Tolyl) analog () o-Tolyl, benzimidazole Not reported
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl) Naphthalen-2-yloxy, quinolin-3-yl 5-HT1F antagonist Ki = 11 nM
EP-40 () Hydroxyphenyl-piperazine α-Adrenolytic, antioxidant
BMS-695735 () Pyrazolyl, fluoropropyl IGF-1R kinase inhibitor (antitumor)
  • Receptor Selectivity: The naphthalen-2-yloxy and quinolin-3-yl groups in ’s compound confer 5-HT1F specificity (343 nM Ki for 5-HT2B vs. 11 nM for 5-HT1F, ). The target compound’s 4-methoxyphenoxy group may enhance selectivity for similar GPCRs due to methoxy’s electron-donating effects.

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